![molecular formula C12H21ClN2O B12991196 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide](/img/structure/B12991196.png)
2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide is an organic compound with the molecular formula C12H21ClN2O. This compound is characterized by the presence of a chloro group, a cyclopropylmethylamino group, and a cyclohexyl ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide typically involves the reaction of cyclohexylamine with cyclopropylmethyl chloride to form N-(cyclopropylmethyl)cyclohexylamine. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields N-oxides, reduction yields dechlorinated products, and substitution yields various substituted derivatives.
Applications De Recherche Scientifique
2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide
- 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]propionamide
- 2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]butyramide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H21ClN2O |
|---|---|
Poids moléculaire |
244.76 g/mol |
Nom IUPAC |
2-chloro-N-[4-(cyclopropylmethylamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C12H21ClN2O/c13-7-12(16)15-11-5-3-10(4-6-11)14-8-9-1-2-9/h9-11,14H,1-8H2,(H,15,16) |
Clé InChI |
UAZWEGHKOUVLEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CCC(CC2)NC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Difluoromethyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12991127.png)
![tert-Butyl 7,7-dimethyl-6-oxooctahydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991134.png)
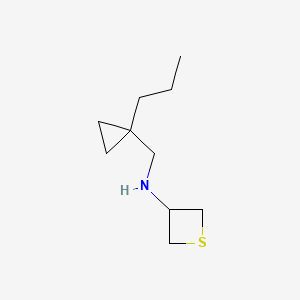

![5-Ethyl-6-methyl-2-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12991157.png)
![tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12991158.png)

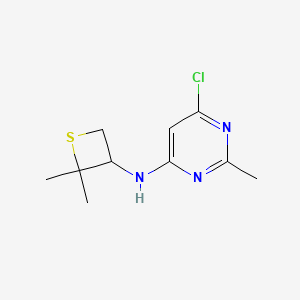
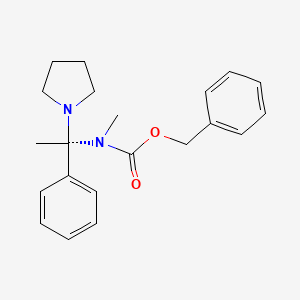
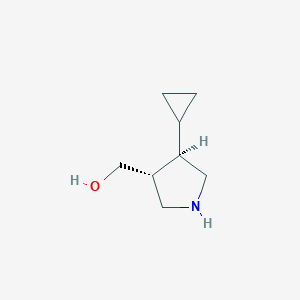
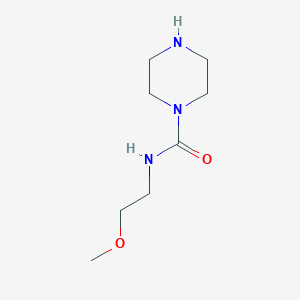

![(3,6-Dichlorobenzo[b]thiophen-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B12991199.png)
